2-(3-Ethoxyphenyl)azetidine
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Overview
Description
2-(3-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)azetidine can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges due to the reactivity of the intermediates involved .
Industrial Production Methods: Industrial production of azetidines often involves multicomponent reactions and catalytic processes. For instance, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines under mild conditions . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(3-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates reactions with various biological molecules, making it a potent inhibitor or activator of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different reactivity profiles.
Uniqueness: 2-(3-Ethoxyphenyl)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-10-5-3-4-9(8-10)11-6-7-12-11/h3-5,8,11-12H,2,6-7H2,1H3 |
InChI Key |
YVIFOLZWFJPRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCN2 |
Origin of Product |
United States |
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